molecular formula C20H23FN2O2 B10884637 1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10884637
M. Wt: 342.4 g/mol
InChI Key: CWIWEKQCIDOHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluorobenzyl)piperazino]-2-(4-methylphenoxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 2-fluorobenzyl group and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorobenzyl)piperazino]-2-(4-methylphenoxy)-1-ethanone typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorobenzyl)piperazino]-2-(4-methylphenoxy)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Fluorobenzyl)piperazino]-2-(4-methylphenoxy)-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorobenzyl)piperazino]-2-(4-methylphenoxy)-1-ethanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Fluorobenzyl)piperazino]-2-(4-methylphenoxy)-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H23FN2O2/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21/h2-9H,10-15H2,1H3

InChI Key

CWIWEKQCIDOHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.